N-(2,4-dimethoxyphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-dimethoxyphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C14H17N3O4 and its molecular weight is 291.307. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
- Pyrazole derivatives, including compounds like "N-(2,4-dimethoxyphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide," are known for their widespread biological activities and are used extensively as synthons in organic synthesis. These derivatives display diverse biological activities such as anticancer, analgesic, anti-inflammatory, antimicrobial, and antiviral, among others. The synthesis of these heterocycles often involves condensation followed by cyclization, utilizing common reagents like phosphorus oxychloride (POCl3), dimethyl formamide, acetamide, and hydrazine under various conditions (Dar & Shamsuzzaman, 2015).
Biological and Pharmacological Activities
- Pyrazoline derivatives are recognized for their significant pharmacological effects, including antimicrobial, anti-inflammatory, antidepressant, anticancer, and other activities. The versatility of these compounds stems from their structural diversity, which allows for a wide range of biological applications. Additionally, the pyrazoline core can act as a cannabinoid CB1 receptor antagonist, antiepileptic, antitrypanosomal, antiviral, and exhibit various other pharmacological effects (Shaaban, Mayhoub, & Farag, 2012).
Anticancer Applications
- Recent research has focused on the development of pyrazoline derivatives as anticancer agents. Various synthetic strategies have been employed to create new compounds with enhanced anticancer activity. These efforts underscore the importance of the pyrazoline moiety in designing effective anticancer drugs, highlighting the ongoing interest in exploiting this heterocyclic core for therapeutic purposes (Ray et al., 2022).
Mechanism of Action
Target of Action
The primary target of N-(2,4-dimethoxyphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is bacterial RNA polymerase (RNAP) . RNAP is a key enzyme involved in the synthesis of RNAs in bacteria, making it an attractive drug target .
Mode of Action
This compound interacts with its target, the bacterial RNAP, by binding to the switch region of the enzyme . This region can be divided into three pockets: the hydrogen bond sub pocket, the cleft sub pocket, and the hydrophobic pocket . The interaction of the compound with these pockets inhibits the activity of RNAP .
Biochemical Pathways
The inhibition of RNAP by this compound affects the transcription process in bacteria . This disruption of RNA synthesis can lead to a halt in protein production, affecting various biochemical pathways and their downstream effects .
Result of Action
This compound has shown potent antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae . The inhibition of RNAP leads to a disruption in the bacteria’s normal functions, resulting in their death .
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-3-methoxy-1-methylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4/c1-17-8-10(14(16-17)21-4)13(18)15-11-6-5-9(19-2)7-12(11)20-3/h5-8H,1-4H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWVOFLKSSHUJPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NC2=C(C=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.